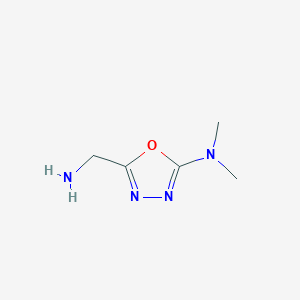
1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine” is a chemical compound with the molecular formula C6H10N2S . It has a molecular weight of 142.22 g/mol . The IUPAC name for this compound is 1-(5-methyl-1,3-thiazol-2-yl)ethanamine .
Molecular Structure Analysis
The InChI code for “1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine” is 1S/C6H10N2S/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3 . The Canonical SMILES representation is CC1=CN=C(S1)C©N .
Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 67.2 Ų and a complexity of 97.1 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The rotatable bond count is 1 . The exact mass and monoisotopic mass are both 142.05646950 g/mol .
Applications De Recherche Scientifique
Pharmaceutical Applications
Thiazole derivatives are well-known for their wide range of pharmaceutical applications. They exhibit a variety of biological activities, including antimicrobial , antiretroviral , antifungal , anticancer , antidiabetic , anti-inflammatory , anti-Alzheimer , antihypertensive , antioxidant , and hepatoprotective activities . The structure of 1-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine could be modified to enhance these properties for potential use in drug development.
Agrochemical Research
Thiazoles also play a significant role in the agrochemical industry. They are used in the synthesis of compounds with pesticidal properties. The modification of thiazole derivatives can lead to the development of new agrochemicals that can help in protecting crops from pests and diseases .
Industrial Applications
In the industrial sector, thiazole derivatives are utilized as photographic sensitizers and in the vulcanization of rubber . They contribute to the improvement of material properties and are essential in the production of high-quality rubber products .
Material Science
Thiazole compounds are integral in the field of material science, where they are used in the creation of liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores . These applications take advantage of the unique chemical properties of thiazoles, such as their aromaticity and the ability to undergo various chemical reactions .
Medicinal Chemistry
In medicinal chemistry, thiazole derivatives are prominent in the design and discovery of new drugs. They are found in several antibiotics like bacitracin and penicillin , and synthetic drugs such as the short-acting sulfa drug sulfathiazole . Additionally, they are used in antidepressants (pramipexole ), antiulcer agents (nizatidine ), anti-inflammatory drugs (meloxicam ), HIV/AIDS medication (ritonavir ), and cancer treatment drugs (tiazofurin ) .
Enzyme Inhibition
Thiazole derivatives are known to act as enzyme inhibitors, which is crucial in the treatment of various diseases. By inhibiting specific enzymes, these compounds can regulate biological pathways and have therapeutic effects in conditions like cancer and inflammatory diseases .
Development of Sensors and Catalysts
Due to their reactive positions and aromaticity, thiazole derivatives are used in the development of sensors and catalysts. These applications are important in environmental monitoring, industrial processes, and scientific research, where precise detection and catalytic efficiency are required .
Synthesis of Azo Dyes and Antibiotics
Thiazole derivatives are components in the synthesis of azo dyes and cephalosporin antibiotics. Azo dyes are widely used in textile industries for coloring fabrics, while cephalosporins are a class of antibiotics used to treat a variety of bacterial infections .
Safety and Hazards
The compound has several hazard statements including H227, H302, H312, H315, H318, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Pharmacokinetics
It’s known that imidazole, a similar heterocyclic compound, is highly soluble in water and other polar solvents , which could suggest good bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
Propriétés
IUPAC Name |
1-(5-methyl-1,3-thiazol-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-4-3-8-6(9-4)5(2)7/h3,5H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRXZMUYJYMSDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920458-76-0 |
Source


|
| Record name | 1-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














